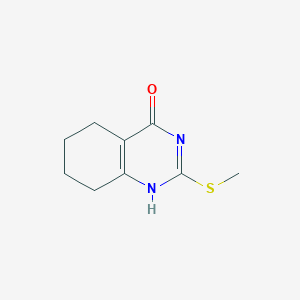

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIOWMDHSRPCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363185 | |

| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34170-21-3 | |

| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust two-step process involving a cyclocondensation reaction to form a key intermediate, followed by a selective S-methylation. This document details the experimental protocols, presents relevant data in a structured format, and includes visualizations to elucidate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the cyclocondensation of ethyl 2-oxocyclohexanecarboxylate with thiourea to yield the pivotal intermediate, 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The subsequent step is the selective S-methylation of this intermediate using a suitable methylating agent, such as methyl iodide, to afford the final product.

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and represent a likely pathway for the synthesis of the target compound.

Step 1: Synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This step involves the base-catalyzed cyclocondensation of a β-keto ester with thiourea, a variation of the Biginelli reaction.

Reaction Scheme:

Caption: Step 1: Cyclocondensation to form the mercapto intermediate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent).

-

Add thiourea (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Synthesis of this compound

This step involves the selective methylation of the thiol group of the intermediate synthesized in Step 1.

Reaction Scheme:

Caption: Step 2: S-Methylation to yield the final product.

Procedure:

-

Suspend 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

-

Add a base, for instance, anhydrous potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the suspension and stir for a short period at room temperature to form the thiolate salt.

-

Add methyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C₉H₁₄O₃ | 170.21 |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 |

| 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one | 13906-09-7 | C₈H₁₀N₂OS | 182.24 |

| This compound | 34170-21-3 | C₉H₁₂N₂OS | 196.27 |

Table 2: Expected Reaction Parameters and Outcomes

| Step | Reaction Type | Key Reagents | Typical Solvent | Typical Yield (%) |

| 1 | Cyclocondensation | Ethyl 2-oxocyclohexanecarboxylate, Thiourea | Ethanol | 70-85 |

| 2 | S-Methylation | 2-Mercapto intermediate, Methyl Iodide | Acetone/DMF | >90 |

Note: The yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the two-step synthesis of the target compound.

Concluding Remarks

This technical guide outlines a reliable and efficient two-step synthesis for this compound. The described protocols, based on well-established chemical principles, provide a clear pathway for researchers in the field of medicinal and organic chemistry. The provided data and visualizations are intended to facilitate the practical execution of this synthesis. For optimal results, it is recommended to monitor the reactions closely using appropriate analytical techniques and to perform thorough characterization of the synthesized compounds.

An In-Depth Technical Guide to the Chemical Properties of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a predictive framework for its synthesis, spectroscopic characteristics, reactivity, and potential biological activities. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydroquinazoline scaffold.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 34170-21-3 Molecular Formula: C₉H₁₂N₂OS Molecular Weight: 196.27 g/mol

Structure:

Elucidation of the Chemical Structure of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This quinazolinone derivative is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the established broad-ranging biological activities of the quinazoline scaffold, including anticancer, antibacterial, and anti-inflammatory properties. This document outlines a representative synthetic protocol and details the application of modern spectroscopic techniques for unequivocal structure confirmation.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with the condensation of cyclohexanone and urea, followed by subsequent functional group manipulations. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

A mixture of cyclohexanone (1.0 eq) and urea (1.2 eq) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a strong acid (e.g., HCl). The reaction mixture is heated at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon cooling, the product precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

To a solution of 5,6,7,8-tetrahydroquinazolin-4(3H)-one (1.0 eq) in an anhydrous solvent (e.g., toluene), Lawesson's reagent (0.5 eq) is added portion-wise. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The 2-thioxo derivative (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMF), and a base (e.g., potassium carbonate, 1.5 eq) is added. The mixture is stirred at room temperature for a short period, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete assignment of the structure.

Experimental Protocol: NMR Spectroscopy

The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H (amide) |

| ~2.50 | s | 3H | S-CH₃ |

| ~2.40 | t | 2H | C5-H₂ |

| ~2.30 | t | 2H | C8-H₂ |

| ~1.75 | m | 2H | C6-H₂ |

| ~1.65 | m | 2H | C7-H₂ |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C4 (C=O) |

| ~160.0 | C2 (C-S) |

| ~155.0 | C8a |

| ~115.0 | C4a |

| ~30.0 | C5 |

| ~25.0 | C8 |

| ~22.0 | C6 |

| ~21.0 | C7 |

| ~14.0 | S-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3100 | N-H | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| ~1680 | C=O (amide) | Stretching |

| ~1620 | C=N | Stretching |

| ~1580 | C=C (in ring) | Stretching |

| ~1250 | C-N | Stretching |

| ~700 | C-S | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Expected Mass Spectrometry Data

| m/z (calculated) | m/z (found) | Ion |

| [M+H]⁺: 197.0803 | ~197.0805 | Molecular Ion |

| [M+Na]⁺: 219.0622 | ~219.0624 | Sodium Adduct |

The fragmentation pattern in the MS/MS spectrum would be expected to show losses of the methylthio group and fragmentation of the tetrahydroquinazoline ring, further confirming the proposed structure.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. The data presented in this guide, including the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometry results, provide a robust framework for the unambiguous confirmation of the compound's structure. This detailed characterization is a critical step in the advancement of this and related quinazolinone derivatives for potential therapeutic applications. The methodologies and expected outcomes detailed herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

An In-depth Technical Guide to the Properties of CAS number 34170-21-3

Executive Summary: This technical guide provides a comprehensive overview of the known and potential properties of the chemical compound with CAS number 34170-21-3, identified as 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide synthesizes information on its basic chemical identity and draws extensively from the well-documented biological activities and synthetic methodologies of the broader quinazolin-4(3H)-one and 2-thiouracil classes of compounds, to which it belongs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this and related molecules.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 34170-21-3 | N/A |

| IUPAC Name | 2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one | N/A |

| Synonyms | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | N/A |

| Molecular Formula | C₉H₁₂N₂OS | N/A |

| Molecular Weight | 196.27 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

Predicted Physicochemical Data

In the absence of experimentally determined values, computational models provide estimations of the physicochemical properties of 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. These predictions are valuable for initial assessments in drug discovery and development.

| Property | Predicted Value |

| Melting Point | 210-225 °C |

| Boiling Point | 350-400 °C |

| LogP | 1.5 - 2.5 |

| pKa (most acidic) | 8.5 - 9.5 |

| pKa (most basic) | 1.0 - 2.0 |

| Water Solubility | Low |

Note: These values are computationally predicted and should be confirmed through experimental analysis.

Potential Biological Activities and Therapeutic Context

The quinazolin-4(3H)-one and 2-thiouracil scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] While specific studies on CAS 34170-21-3 are not available, its structural similarity to these classes of compounds suggests it may possess related pharmacological properties.

General Activities of the Quinazolin-4(3H)-one Scaffold:

-

Anticancer: Many quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3] Mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases.[3]

-

Anti-inflammatory: This class of compounds has been investigated for its anti-inflammatory potential.[4]

-

Antimicrobial: Quinazolinone derivatives have shown broad-spectrum activity against bacteria and fungi.[1][4]

-

Antiviral: Certain derivatives have been identified as inhibitors of viral replication.[1]

General Activities of 2-Thiouracil Derivatives:

-

Antithyroid: 2-Thiouracil and its derivatives are known for their ability to inhibit thyroid hormone synthesis.[5][6][7][8]

-

Anticancer: Some 2-thiouracil derivatives have been evaluated for their cytotoxic properties.[5][6][7][8]

-

Antimicrobial: These compounds can also exhibit bactericidal and fungicidal activity.[5][6][7][8]

Given its hybrid structure, 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one represents an interesting candidate for biological screening across these therapeutic areas.

Proposed Synthesis Methodology

A general and plausible synthetic route to 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be proposed based on established methods for similar compounds. A common approach involves the cyclocondensation of a β-enaminone with a thiourea derivative, followed by S-alkylation.

Experimental Protocol Outline:

-

Cyclocondensation: A mixture of 2-aminocyclohex-1-enecarbonitrile and thiosemicarbazide in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., potassium carbonate) to yield the intermediate 2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. The product can be isolated by filtration upon cooling.

-

S-Methylation: The intermediate is then dissolved in a polar aprotic solvent (e.g., DMF or acetone), and a base (e.g., potassium carbonate) is added. Methyl iodide is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The final product, 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, can be isolated by precipitation with water and purified by recrystallization.

Conceptual Biological Screening Workflow

For researchers interested in investigating the biological activities of CAS 34170-21-3, a tiered screening approach is recommended based on the activities of related compounds.

Safety and Handling

Based on the limited safety data available for related compounds, CAS 34170-21-3 should be handled with care in a laboratory setting. It is presumed to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. The compound is likely incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion and Future Directions

While specific experimental data on CAS 34170-21-3 is currently lacking, its chemical structure places it within the highly researched and biologically active family of quinazolin-4(3H)-ones and 2-thiouracils. The information and proposed methodologies in this guide provide a solid foundation for researchers to undertake the experimental validation of its physicochemical properties and to explore its potential as a novel therapeutic agent. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities through the screening workflows outlined. Such studies are essential to unlock the potential of this and similar molecules in drug discovery and development.

References

- 1. acgpubs.org [acgpubs.org]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Activity of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities. This document details synthetic protocols, summarizes structure-activity relationship (SAR) data, and visualizes potential biological pathways to facilitate further research and drug development in this area.

Synthesis of this compound Derivatives

The synthesis of the target scaffold is typically achieved through a two-step process: the formation of the 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one core, followed by S-alkylation to introduce the methylthio group.

Synthesis of the 2-Thioxo Intermediate

A common and efficient method for the synthesis of the 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one intermediate is a Biginelli-type, one-pot, three-component reaction.[1][2] This reaction involves the condensation of a cyclic β-diketone (dimedone can be a precursor to the cyclohexanone moiety), an aldehyde, and thiourea.[1] A plausible synthetic workflow is outlined below.

Synthetic workflow for the 2-thioxo intermediate.

S-Alkylation of the 2-Thioxo Intermediate

The introduction of the methylthio group is achieved via S-alkylation of the 2-thioxo intermediate. This is a nucleophilic substitution reaction where the sulfur atom of the thione acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.[3]

S-Alkylation to yield the final product.

Experimental Protocols

General Protocol for the Synthesis of 2-Thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol is a generalized procedure based on the Biginelli reaction.

-

Reaction Setup: In a round-bottom flask, dissolve an aromatic aldehyde (10 mmol) and a cyclic β-dicarbonyl compound such as dimedone (10 mmol) in ethanol (30 mL).

-

Addition of Thiourea: Add thiourea (15 mmol) to the mixture.

-

Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (1 mmol).

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

General Protocol for the Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-thioxo-5,6,7,8-tetrahydroquinazolin-4(3H)-one (10 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetone (50 mL).

-

Addition of Base: Add a base such as potassium carbonate (12 mmol) or sodium hydride (11 mmol, handle with care) to the suspension and stir for 30 minutes at room temperature.

-

Addition of Methylating Agent: Slowly add methyl iodide (11 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Biological Activity of 2-(Alkylthio)-Quinazolinone Derivatives

Derivatives of 2-(alkylthio)-quinazolin-4(3H)-one have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-(alkylthio)-quinazoline derivatives against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[6]

Table 1: Anticancer Activity of Selected 2-(Alkylthio)-Quinazolinone Derivatives

| Compound ID | R Group (at position 2) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -SCH3 | HeLa | >50 | [5] |

| 1b | -SCH2CH3 | HeLa | 35.2 | [5] |

| 2a | -S-benzyl | HeLa | 2.81 | [5] |

| 2b | -S-benzyl | MDA-MB-231 | 1.93 | [5] |

| 3a | -S-(4-chlorobenzyl) | HeLa | 1.85 | [5] |

| 3b | -S-(4-chlorobenzyl) | MDA-MB-231 | 2.11 | [5] |

| Gefitinib | (Reference) | HeLa | 4.3 | [5] |

| Gefitinib | (Reference) | MDA-MB-231 | 28.3 | [5] |

Note: The data presented is compiled from different studies and is intended for comparative purposes. The specific core structure may vary from the 5,6,7,8-tetrahydro- variant in some cases.

Antimicrobial Activity

Several 2-thioxo and 2-(alkylthio)-quinazoline derivatives have been shown to possess significant antibacterial and antifungal activities.[7][8] The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected 2-Thio-Quinazolinone Derivatives

| Compound ID | R Group | Microorganism | MIC (µg/mL) | Reference |

| 4a | H (2-thioxo) | Staphylococcus aureus | 12.5 | [7] |

| 4b | H (2-thioxo) | Escherichia coli | 25 | [7] |

| 5a | -S-ethyl | Staphylococcus aureus | 6.25 | [8] |

| 5b | -S-ethyl | Escherichia coli | 12.5 | [8] |

| Ampicillin | (Reference) | Staphylococcus aureus | 3.12 | [7] |

| Gentamicin | (Reference) | Escherichia coli | 6.25 | [7] |

Note: The data presented is compiled from different studies and is intended for comparative purposes. The specific core structure may vary.

Mechanism of Action: A Focus on Kinase Inhibition

While the precise molecular targets for many this compound derivatives are still under investigation, the broader class of quinazolinone-based compounds are well-known kinase inhibitors.[6][9] A generalized signaling pathway illustrating the inhibition of a receptor tyrosine kinase, such as EGFR, is depicted below. Inhibition of such pathways can lead to downstream effects including cell cycle arrest and apoptosis.[10]

Generalized signaling pathway of EGFR inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their significant anticancer and antimicrobial activities, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for this class of compounds to enable rational drug design and optimization of their pharmacological profiles. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. Due to the limited publicly available data for this specific molecule, this document also presents information on closely related analogs to offer valuable comparative insights for researchers in the field of medicinal chemistry and drug discovery.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for the target compound is not available. However, analysis of related structures, such as 2-substituted quinazolinones and tetrahydroquinazolines, allows for the prediction of key chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -SCH₃ | 2.4 - 2.6 | 12 - 15 |

| C5-H₂ | 2.3 - 2.5 | 21 - 23 |

| C6-H₂ | 1.7 - 1.9 | 20 - 22 |

| C7-H₂ | 1.7 - 1.9 | 20 - 22 |

| C8-H₂ | 2.6 - 2.8 | 25 - 27 |

| N3-H | 11.5 - 12.5 | - |

| C2 | - | 155 - 160 |

| C4 | - | 162 - 165 |

| C4a | - | 110 - 115 |

| C8a | - | 150 - 155 |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |

| C=O Stretch (Amide) | 1680 - 1660 | Strong |

| C=N Stretch | 1620 - 1580 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol |

| Expected [M+H]⁺ | 197.0743 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general synthetic approach can be inferred from established methods for quinazolinone synthesis. A plausible route involves the cyclocondensation of a suitable β-enaminone with S-methylisothiourea.

General Synthetic Workflow

The synthesis of related quinazolinone derivatives often follows a multi-step process that can be adapted for the target compound.

Caption: A potential synthetic pathway for the target compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic methodologies for similar compounds.

-

Synthesis of 2-Mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one: A mixture of ethyl 2-oxocyclohexanecarboxylate and thiourea in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium ethoxide) for several hours. The reaction mixture is then cooled, and the product is precipitated by acidification, filtered, and dried.

-

S-Methylation: The resulting 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one is dissolved in an appropriate solvent (e.g., DMF or ethanol) with a base (e.g., potassium carbonate or sodium hydroxide). Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature until completion. The final product, this compound, is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity

The quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While no specific signaling pathways have been elucidated for this compound, related molecules have been shown to interact with various cellular targets.

Caption: General signaling pathways targeted by quinazolinone derivatives.

Further research is necessary to determine the specific biological targets and mechanisms of action of this compound. The information provided herein serves as a foundational guide for researchers interested in exploring the chemical and biological properties of this compound and its analogs.

Uncharted Territory: The Therapeutic Potential of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Remains Undefined

Despite a thorough investigation of scientific literature and chemical databases, specific therapeutic targets, mechanisms of action, and detailed biological activity data for the compound 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS Number: 34170-21-3) are not publicly available. While the broader quinazoline chemical scaffold is a wellspring of pharmacologically active molecules with a diverse range of applications, this particular derivative remains largely unexplored in published research.

The quinazoline core is a prominent feature in numerous compounds exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This diverse bioactivity stems from the ability of the quinazoline ring system to interact with a variety of biological targets, including enzymes and receptors. However, the specific substitutions on the quinazoline ring are critical in determining the compound's pharmacological profile. In the case of this compound, the presence of the methylthio group at the 2-position and the saturated tetrahydro- portion of the pyrimidine ring create a unique chemical entity whose biological effects have not been characterized in the available scientific literature.

Our comprehensive search for in-vitro and in-vivo studies, biological screening data, and mechanistic investigations related to this specific compound did not yield any quantitative data, such as IC50 or Ki values, nor any detailed experimental protocols or elucidated signaling pathways. Chemical suppliers list the compound, confirming its synthesis and availability, but do not provide any information regarding its biological properties.

Therefore, it is not possible at this time to provide an in-depth technical guide on the therapeutic targets of this compound as requested. The absence of published research necessitates that any discussion of its potential therapeutic applications would be purely speculative.

Future research, including high-throughput screening against a panel of biological targets, cell-based assays to determine cytotoxic or other phenotypic effects, and subsequent mechanism-of-action studies, would be required to uncover the therapeutic potential of this compound.

The Quinazoline Scaffold: A Foundation for Drug Discovery

To provide context for the potential areas of investigation for this compound, it is useful to consider the established activities of other quinazoline derivatives.

Oncology: Many quinazoline-based compounds are known to target protein kinases, which are crucial regulators of cell growth and proliferation. For example, gefitinib and erlotinib are well-known epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.

Antimicrobial Activity: The quinazoline scaffold has been incorporated into compounds with potent antibacterial and antifungal properties. These derivatives can act through various mechanisms, including the inhibition of essential microbial enzymes.

Antiviral Effects: Certain quinazoline derivatives have demonstrated inhibitory activity against a range of viruses by targeting viral enzymes or host-cell factors necessary for viral replication.

The logical first step in elucidating the therapeutic potential of this compound would be to screen it against a diverse array of biological targets, with a particular focus on those that have been validated for other quinazoline-containing molecules.

Below is a conceptual workflow for the initial biological screening of a novel compound like this compound.

In Silico Screening of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening pipeline for novel 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one analogs as potential therapeutic agents. This class of compounds has garnered interest for its potential as kinase inhibitors, particularly targeting pathways involved in cell proliferation and angiogenesis such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades. This document outlines detailed methodologies for virtual screening, molecular docking, ADMET prediction, and molecular dynamics simulations, supplemented with quantitative data from related quinazolinone derivatives to guide future drug discovery efforts.

Introduction to this compound Analogs

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The 2-(methylthio) substitution on the tetrahydroquinazoline ring offers a key modifiable position for structure-activity relationship (SAR) studies, potentially influencing target binding affinity and pharmacokinetic properties. In silico screening provides a rapid and cost-effective approach to prioritize analogs with the highest potential for therapeutic efficacy and favorable drug-like properties before committing to chemical synthesis and biological testing.

Signaling Pathways of Interest

Quinazoline derivatives are well-known inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. The primary signaling pathways of interest for this compound analogs are the EGFR and VEGFR-2 pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[1][2][3]

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers signaling pathways that promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.[4][5][6]

In Silico Screening Workflow

A typical in silico screening workflow for identifying promising this compound analogs involves a multi-step process designed to progressively filter a large library of virtual compounds down to a manageable number of high-priority candidates for synthesis and biological evaluation.

Data Presentation

The following tables summarize in vitro activity data for various quinazolinone derivatives against cancer cell lines and target kinases. This data, while not exclusively for this compound analogs, provides a valuable reference for benchmarking the predicted activities of novel compounds.

Table 1: Anticancer Activity of Selected Tetrahydroquinazoline Analogs

| Compound | Cell Line | IC50 (µg/mL) | Percent Inhibition (%) @ 62.5 µg/mL |

| 4-(2-fluorophenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | - | 51.9[7] |

| 4-(3,4-dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio)benzo[h]quinazoline | MCF-7 | - | 50[7] |

Table 2: Kinase Inhibitory Activity of Representative Quinazolinone Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one hydrazides | CDK2 | 0.173 - 0.177 | [8] |

| Quinazolin-4(3H)-one hydrazides | HER2 | - | [8] |

| Quinazolin-4(3H)-one hydrazides | EGFR | - | [8] |

| Quinazolin-4(3H)-one hydrazides | VEGFR-2 | - | [8] |

| Cinnamamide-quinazoline derivatives | EGFR (T790M) | Potent Affinity | [3] |

| 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one (6b) | EGFR | 0.19 | [9] |

| 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one (10) | EGFR | 0.51 | [9] |

Table 3: Predicted ADMET Properties of Representative Quinazolinone Analogs

| Compound | Property | Predicted Value | Reference |

| 2-methylthio-triazoloquinazoline (1) | Human Intestinal Absorption | Good | [10] |

| 2-methylthio-triazoloquinazoline (1) | Blood-Brain Barrier Penetration | Low | [10] |

| 2-methylthio-triazoloquinazoline (1) | CYP2D6 Inhibitor | No | [10] |

| 2-methylthio-triazoloquinazoline (1) | AMES Toxicity | Non-mutagenic | [10] |

| Thiazolo-[2,3-b] quinazolinone (5ab) | Lipinski's Rule of Five | Compliant | [11] |

| Thiazolo-[2,3-b] quinazolinone (5aq) | Lipinski's Rule of Five | Compliant | [11] |

| Thiazolo-[2,3-b] quinazolinone (5bq) | Lipinski's Rule of Five | Compliant | [11] |

Experimental Protocols

Virtual Screening

Objective: To rapidly screen a large virtual library of this compound analogs to identify compounds with a high probability of binding to the target kinase.

Methodology:

-

Library Preparation:

-

Generate a virtual library of this compound analogs with diverse substitutions at available positions.

-

Convert the 2D structures to 3D and generate low-energy conformers for each molecule.

-

Filter the library based on drug-likeness criteria such as Lipinski's Rule of Five.

-

-

Pharmacophore Modeling:

-

Develop a 3D pharmacophore model based on the known binding mode of a reference inhibitor in the active site of the target kinase (e.g., EGFR, VEGFR-2).

-

The pharmacophore should include key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Screen the virtual library against the pharmacophore model to select compounds that match the required features.

-

-

High-Throughput Virtual Screening (HTVS):

-

Alternatively, or in conjunction with pharmacophore screening, perform HTVS using a fast docking program.

-

Dock the entire library into the active site of the target protein.

-

Rank the compounds based on their docking scores and select the top-scoring hits for further analysis.

-

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the selected analogs within the active site of the target kinase.

Methodology:

-

Protein Preparation:

-

Download the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17; VEGFR-2, PDB ID: 1YWN) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site based on the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Prepare the 3D structures of the selected this compound analogs.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the prepared protein active site.

-

Perform multiple docking runs to ensure conformational sampling.

-

Analyze the resulting docking poses and rank them based on the scoring function.

-

-

Analysis of Interactions:

-

Visualize the top-ranked docking poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

ADMET Prediction

Objective: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates to assess their drug-likeness.

Methodology:

-

Input Preparation:

-

Provide the 2D or 3D structures of the prioritized analogs in a suitable format (e.g., SMILES, SDF).

-

-

Prediction using In Silico Tools:

-

Utilize online web servers (e.g., SwissADME, pkCSM, ADMETlab) or standalone software to predict a range of ADMET properties.

-

Absorption: Predict human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Predict blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

-

Metabolism: Predict cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion: Predict total clearance.

-

Toxicity: Predict AMES mutagenicity, hepatotoxicity, and other potential toxicities.

-

-

Analysis:

-

Analyze the predicted ADMET profile of each analog and compare it with acceptable ranges for oral bioavailability and safety.

-

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the protein-ligand complex and to refine the binding mode predicted by molecular docking.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

MD Simulation Protocol (using GROMACS):

-

Energy Minimization: Perform energy minimization of the system to remove steric clashes.

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

-

Production MD: Run the production MD simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

-

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other key interactions between the ligand and the protein over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

-

Conclusion

The in silico screening approach detailed in this guide provides a robust framework for the identification and optimization of novel this compound analogs as potential kinase inhibitors. By integrating virtual screening, molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently prioritize compounds with a high likelihood of success, thereby accelerating the drug discovery process. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and drug development professionals working in this promising area of medicinal chemistry.

References

- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. wjpmr.com [wjpmr.com]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Tetrahydroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. As a "privileged structure," it has been the foundation for the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel tetrahydroquinazoline derivatives. It covers modern synthetic methodologies, details a range of biological activities with a focus on oncology, presents structure-activity relationship data in a structured format, and offers detailed experimental protocols for both synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction

Quinazoline and its partially saturated derivative, tetrahydroquinazoline, are fused heterocyclic systems composed of a benzene ring and a pyrimidine ring. These scaffolds are central to many natural products and synthetic compounds with significant biological properties.[1] The inherent structural features of the tetrahydroquinazoline core allow for multi-point diversification, making it an ideal framework for combinatorial chemistry and the development of targeted therapeutic agents.

Derivatives of tetrahydroquinazoline have demonstrated a wide array of pharmacological effects, including anticancer, antitubercular, antidiabetic, anti-inflammatory, and antiviral activities.[1][2] Their mechanism of action often involves the inhibition of key enzymes and receptors critical to disease progression, such as protein kinases, topoisomerases, and dihydrofolate reductase.[1][3][4] This guide will explore the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies for Tetrahydroquinazoline Derivatives

The construction of the tetrahydroquinazoline core can be achieved through various synthetic routes. Traditional methods often rely on the cyclocondensation of guanidine derivatives with aldehydes and ketones.[1] However, recent research has focused on developing more efficient, milder, and environmentally friendly protocols.

A notable modern approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][5] This method is characterized by its mild reaction conditions, excellent yields, and straightforward workup process.[1][5] Another advanced technique is the palladium-copper co-catalyzed synthesis, which involves the C-arylation of terminal alkynes followed by a copper-catalyzed cyclization to produce 2-substituted-1,2,3,4-tetrahydroquinazolinones.[2]

Caption: A generalized workflow for the synthesis of tetrahydroquinazoline derivatives.

Experimental Protocol: Synthesis from α-Aminoamidines

This protocol is a representative example based on the synthesis of 5,6,7,8-tetrahydroquinazolines.[1][5]

-

Reactant Preparation: In a round-bottom flask, dissolve α-aminoamidine (1.0 mmol) and the corresponding diarylidencyclohexanone (1.0 mmol) in pyridine (10 mL).

-

Reaction: Stir the mixture and heat it to 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water, which will cause the crude product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual pyridine.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure tetrahydroquinazoline derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Targets

Novel tetrahydroquinazoline derivatives have shown significant potential across multiple therapeutic areas, with oncology being a primary focus. These compounds can modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Anticancer Activity: Many derivatives have been developed as potent inhibitors of key oncogenic proteins.

-

Tyrosine Kinase Inhibitors: The quinazoline scaffold is a well-established core for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These kinases are crucial for tumor growth and angiogenesis.[4]

-

Topoisomerase IIα Inhibitors: A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase IIα.[3] Unlike clinically used drugs that act as "poisons" by trapping the enzyme-DNA complex, these compounds are non-poisonous inhibitors, which may lead to a better safety profile and avoid side effects like secondary leukemias.[3]

-

PI3K/AKT/mTOR Pathway Inhibitors: The tetrahydroquinoline scaffold (a related structure) has been identified as a promising framework for developing inhibitors of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[6][7]

Caption: Inhibition of the EGFR signaling cascade by tetrahydroquinazoline derivatives.

Antimicrobial and Other Activities: Beyond cancer, these compounds are being investigated for other indications.

-

Antitubercular Activity: Molecular docking studies have predicted that certain derivatives have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[1][5]

-

Antidiabetic Potential: Some derivatives have also been predicted to have high inhibitory activity against β-glucosidase, suggesting a potential application in the treatment of diabetes.[1][5]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of tetrahydroquinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity. The tables below summarize quantitative data for several recently developed derivatives.

Table 1: Anticancer Activity of Novel Quinazoline and Tetrahydroisoquinoline Derivatives

| Compound ID | Scaffold | Target(s) | IC₅₀ Value (µM) | Cell Line / Assay | Citation |

|---|---|---|---|---|---|

| 18 | Quinazoline | Not Specified | 0.85 | MGC-803 (Gastric Cancer) | [8] |

| 39 | Quinazoline | EGFR, VEGFR-2 | 0.02 (EGFR), 0.05 (VEGFR-2) | Enzyme Assay | [4] |

| 40 | Quinazoline | EGFR, VEGFR-2 | 0.01 (EGFR), 0.08 (VEGFR-2) | Enzyme Assay | [4] |

| 46 | Quinazoline | VEGFR-2 | 0.0054 | Enzyme Assay | [4] |

| 8 | Quinazoline | EGFRwt, EGFRT790M/L858R | 0.0008 (wt), 0.0027 (mutant) | Enzyme Assay | [9] |

| 13 | Quinazoline | EGFRwt | 0.00506 | Enzyme Assay | [9] |

| CM9 | Quinazolinone | MET Kinase | 8.6 | EBC-1 (Lung Cancer) | [10] |

| 7e | Tetrahydroisoquinoline | CDK2 | 0.149 | Enzyme Assay | [11] |

| 8d | Tetrahydroisoquinoline | DHFR | 0.199 | Enzyme Assay | [11] |

| C2 | Tetrahydroquinoline | Androgen Receptor | 0.019 | Receptor Assay |[12] |

Note: The table includes data from closely related quinazoline and tetrahydroisoquinoline scaffolds to provide a broader context of their potential.

Experimental Protocols for Biological Assays

Evaluating the biological activity of newly synthesized compounds is a critical step in the drug discovery process. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized procedure for determining the antiproliferative effect of test compounds.[10]

-

Cell Culture: Maintain the selected human cancer cell line (e.g., MGC-803, A549) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Application: Prepare a stock solution of the tetrahydroquinazoline derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The tetrahydroquinazoline scaffold continues to be a highly valuable framework in the search for novel therapeutic agents. Modern synthetic methods have enabled the efficient creation of diverse chemical libraries, leading to the discovery of compounds with potent and selective activity against a range of biological targets. The data clearly indicates significant potential in oncology, particularly in the development of next-generation kinase and topoisomerase inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to improve their in vivo efficacy and safety profiles.[3][12] The exploration of novel substitution patterns and the use of advanced computational methods, such as molecular docking and dynamics simulations, will be instrumental in designing the next generation of tetrahydroquinazoline-based drugs.[1][13] The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs in cancer and other diseases.

References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for Using 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The emergence of antibiotic-resistant bacterial strains necessitates the discovery and development of novel antibacterial agents.[4] The quinazolinone scaffold serves as a promising framework for the design of new antimicrobial drugs.[4] This application note provides a detailed protocol for evaluating the antibacterial activity of a specific derivative, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay, are standard and widely accepted techniques for antimicrobial susceptibility testing.[5][6][7]

Data Presentation

Quantitative data from antibacterial assays are crucial for comparing the efficacy of different compounds. The following table is an example of how to present the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 |

| Ciprofloxacin (Control) | - | 1 |

| Vancomycin (Control) | - | 2 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Preparation of Test Compound

-

Prepare a stock solution of this compound by dissolving the compound in a minimal amount of sterile DMSO. A typical stock concentration is 10 mg/mL.

-

Further dilutions should be prepared in the appropriate sterile broth (e.g., CAMHB) to achieve the desired final concentrations for the assay. Ensure the final concentration of DMSO does not exceed 1% in the assay, as higher concentrations can inhibit bacterial growth.

Preparation of Bacterial Inoculum

-

From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the desired bacterial strain.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and visually comparing against the standard or by measuring the optical density at 625 nm (should be between 0.08 and 0.13).

-

This adjusted suspension contains approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

For the broth microdilution assay, dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of about 5 x 10⁵ CFU/mL in the wells after adding the test compound.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well.

-

Each well will now contain 50 µL of the test compound at varying concentrations.

-

Prepare a bacterial inoculum as described in section 3. Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

-

Prepare MHA plates by pouring the molten agar into sterile petri dishes and allowing them to solidify.

-

Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension adjusted to the 0.5 McFarland standard.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place sterile filter paper disks (6 mm) onto the surface of the agar.

-

Pipette a known amount (e.g., 10 µL) of the test compound solution at a specific concentration onto each disk.

-

Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics as positive controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Minimum Bactericidal Concentration (MBC) Assay (Optional)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto a fresh MHA plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate (a 99.9% reduction in CFU/mL compared to the initial inoculum).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the antibacterial assays described above.

Caption: Workflow for antibacterial susceptibility testing.

Conclusion

This application note provides a comprehensive set of protocols for the in vitro evaluation of the antibacterial activity of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of this and other novel quinazolinone-based antimicrobial candidates. The promising antibacterial potential of the quinazolinone class of compounds warrants further investigation into their mechanism of action and in vivo efficacy.

References

- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of documented biological activities. Various derivatives of the quinazolin-4(3H)-one core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The tetrahydroquinazoline scaffold, in particular, has been a subject of interest in medicinal chemistry due to its structural similarity to endogenous molecules and its potential to interact with various biological targets. This document focuses on the specific derivative, 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and outlines a strategic approach to elucidate its mechanism of action. While direct studies on this particular compound are not extensively available in the public domain, this document provides a framework of potential activities and the experimental protocols to investigate them, based on the known pharmacology of related compounds.

Postulated Biological Activities and Investigational Strategies

Based on the activities of structurally similar quinazolinone and tetrahydroquinazoline derivatives, this compound could potentially exhibit a range of biological effects. The following sections outline these potential activities and provide detailed protocols for their investigation.

Table 1: Potential Biological Activities and Investigational Assays

| Potential Biological Activity | Key Molecular Targets/Pathways | Suggested Investigational Assays |

| Anticancer | Tyrosine Kinases, Dihydrofolate Reductase (DHFR), Apoptosis Pathways (e.g., Caspase activation), Cell Cycle Regulation | Kinase Inhibition Assays, DHFR Inhibition Assay, Cell Viability Assays (MTT, XTT), Apoptosis Assays (Annexin V/PI staining, Caspase activity assays), Cell Cycle Analysis (Flow Cytometry) |

| Antimicrobial | Bacterial Cell Wall Synthesis, Folic Acid Biosynthesis, DNA Gyrase | Minimum Inhibitory Concentration (MIC) Determination, Bacterial Growth Curve Analysis, Target-based enzymatic assays |

| Antifungal | Sterol Biosynthesis (e.g., 14α-demethylase) | Antifungal Susceptibility Testing (Broth microdilution), Ergosterol Quantification Assay |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokine production | COX/LOX Inhibition Assays, Cytokine Quantification (ELISA), Nitric Oxide (NO) Production Assay in Macrophages |

Experimental Protocols

Anticancer Activity Evaluation

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined spectrophotometrically, which is directly proportional to the number of viable cells.

Protocol:

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: DHFR is a key enzyme in the folic acid pathway, essential for nucleotide synthesis. This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Protocol:

-

Prepare a reaction mixture containing human recombinant DHFR enzyme, dihydrofolic acid, and NADPH in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the substrate (dihydrofolic acid).

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the inhibitory activity of the compound. Methotrexate can be used as a positive control.

Antimicrobial Activity Evaluation

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Activity Evaluation

Principle: Similar to the antibacterial MIC determination, this method establishes the minimum concentration of an antifungal agent that inhibits the growth of a fungal strain.

Protocol:

-

Perform a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate.

-